LPS Neutralization: ProCAP18 Exhibits >100‑Fold Greater Molar Potency Than Its Own Mature Peptide and BPI
In a lipopolysaccharide‑triggered leukocyte chemiluminescence assay, intact rabbit proCAP18 blocked LPS‑induced activation with an IC90 below 0.1 nM, whereas the processed C‑terminal peptide CAP18p required approximately 20–50 nM and the bactericidal/permeability‑increasing protein BPI required approximately 50 nM to achieve comparable inhibition [1]. This represents a greater than 100‑fold molar potency advantage for the unprocessed precursor over its own mature peptide and BPI. The earlier misperception that proCAP18 was equipotent with CAP18p arose from CAP18p‑contaminated preparations [2].
| Evidence Dimension | Inhibition of LPS‑induced leukocyte chemiluminescence (IC90) |
|---|---|
| Target Compound Data | proCAP18: < 0.1 nM |
| Comparator Or Baseline | CAP18p: ~20–50 nM; BPI: ~50 nM |
| Quantified Difference | > 100‑fold lower IC90 for proCAP18 vs CAP18p and BPI |
| Conditions | Lucigenin‑enhanced chemiluminescence of human peripheral blood leukocytes stimulated with 0.1 ng/mL E. coli J5 LPS in the presence of LBP |
Why This Matters
For endotoxin‑neutralization or sepsis‑model studies, proCAP18 provides picomolar potency that cannot be recapitulated by the widely available mature CAP18 peptide or LL‑37.
- [1] Zarember KA et al. Infect Immun. 2002;70(2):569-76. (Fig. 5B; text: IC90 of p15s ~2 μM, CAP18p and BPI between 10 and 50 nM, proCAP18 < 0.1 nM). View Source
- [2] Zarember KA et al. Infect Immun. 2002;70(2):569-76. (Discussion: prior proCAP18 preparations contaminated with CAP18p). View Source
